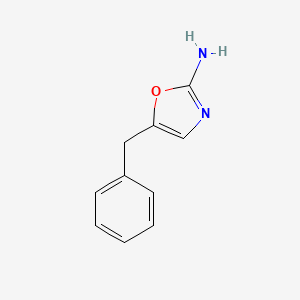

5-Benzyloxazol-2-amine

Description

Significance of the Oxazole (B20620) Ring System in Organic Chemistry

The oxazole ring is an aromatic, planar, and unsaturated system, a structure that contributes to its stability. ontosight.ai This five-membered heterocycle is a versatile building block in organic synthesis. ontosight.aiwikipedia.org Its derivatives are integral to various fields, including medicinal and agricultural chemistry, materials science, and polymer chemistry. e-bookshelf.de The oxazole structure can participate in several types of chemical reactions, such as electrophilic and nucleophilic substitutions, and Diels-Alder reactions, making it a valuable precursor for synthesizing more complex molecules like pyridines, which are related to the vitamin B6 system. wikipedia.org The reactivity of the oxazole ring can be tuned by the presence of different functional groups, allowing for the creation of a diverse library of compounds. tandfonline.comontosight.ai

Overview of 5-Benzyloxazol-2-amine as a Contemporary Research Compound

This compound is a specific oxazole derivative that has emerged as a compound of interest in contemporary research. evitachem.com Its molecular formula is C₁₀H₁₀N₂O. evitachem.com The structure features a benzyl (B1604629) group attached to the fifth position of the oxazole ring and an amine group at the second position. evitachem.com This amino group is particularly important as it enhances the molecule's reactivity and its potential for forming hydrogen bonds with biological targets like enzymes and receptors. evitachem.com Researchers are actively exploring the derivatives of this compound for their potential therapeutic applications, including in the development of anticancer and antimicrobial agents. evitachem.com Its role as a chemical intermediate in the synthesis of more complex organic molecules is also a significant area of investigation. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | ~178.20 g/mol |

| Solubility | Generally soluble in organic solvents like ethanol (B145695) and dichloromethane. evitachem.com |

| Stability | Stable under normal laboratory conditions, but may be sensitive to strong acids or bases. evitachem.com |

The Oxazol-2-amine Moiety as a Privileged Scaffold in Medicinal Chemistry

The oxazol-2-amine core structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them a rich source for the development of new drugs. tandfonline.comnih.gov The oxazol-2-amine moiety has been identified in compounds with a broad spectrum of biological activities. tandfonline.comontosight.ai The ability of the nitrogen and oxygen atoms in the ring to form various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with enzymes and receptors is key to its biological efficacy. tandfonline.com

A key concept in drug design is bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, with the goal of enhancing the compound's biological activity or optimizing its pharmacokinetic properties. nih.govresearchgate.net The 2-aminooxazole moiety is a well-known bioisostere of the 2-aminothiazole (B372263) scaffold. researchgate.netnih.gov In this relationship, the sulfur atom in the thiazole (B1198619) ring is replaced by an oxygen atom in the oxazole ring. nih.gov

This substitution can lead to several potential advantages. For instance, 2-aminooxazoles may exhibit improved solubility and a reduced rate of metabolism compared to their 2-aminothiazole counterparts due to the absence of an oxidizable sulfur atom. nih.gov Research has shown that in some cases, this isosteric replacement can maintain or even improve antimicrobial activity while favorably altering physicochemical properties. mdpi.com However, the synthesis of N-substituted 2-aminooxazoles can sometimes be more challenging than that of the corresponding 2-aminothiazoles. acs.org

Table 2: Comparison of 2-Aminooxazole and 2-Aminothiazole Scaffolds

| Feature | 2-Aminooxazole | 2-Aminothiazole |

|---|---|---|

| Heteroatom | Oxygen | Sulfur |

| Potential Advantage | Improved solubility, potentially lower metabolism rate. nih.gov | Generally higher nucleophilicity of the 2-amino group, sometimes leading to easier synthesis. mdpi.com |

| Bioisosteric Relationship | Considered a bioisostere of 2-aminothiazole. researchgate.netnih.gov | The parent scaffold for the bioisosteric replacement. |

Research Avenues for this compound and its Derivatives

The unique structural features of this compound open up several promising avenues for future research. The primary focus lies in the synthesis and evaluation of its derivatives for various therapeutic applications. evitachem.com Key areas of exploration include:

Anticancer Activity: Derivatives of benzoxazoles, a related class of compounds, have shown significant activity against various cancer cell lines. evitachem.com Research into this compound derivatives could explore their potential to induce apoptosis or inhibit cell proliferation in cancer cells. evitachem.com

Antimicrobial Properties: The oxazole scaffold is known to be present in compounds with antimicrobial and antifungal properties. researchgate.netontosight.ai Further investigation could lead to the development of new agents to combat infectious diseases. evitachem.com

Chemical Synthesis: The use of this compound as a building block for more complex and novel heterocyclic systems is an active area of research in organic synthesis. evitachem.com The reactivity of its amino group allows for various chemical modifications, such as acylation and alkylation, to generate a diverse range of new molecules. evitachem.com

Structure

3D Structure

Properties

CAS No. |

33124-08-2 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-benzyl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H10N2O/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) |

InChI Key |

CLOHIGYLDYVGPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(O2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzyloxazol 2 Amine and Its Analogs

Traditional Approaches to Oxazol-2-amine Core Synthesis

The construction of the oxazol-2-amine scaffold has been achieved through several classical synthetic routes. These methods primarily involve the formation of the oxazole (B20620) ring through cyclization or condensation reactions, often utilizing readily available starting materials.

Cyclization Reactions for Oxazole Ring Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including oxazoles. These reactions involve the intramolecular formation of a ring from a linear precursor. Several named reactions have proven to be effective for the synthesis of the oxazole core.

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles, involving the cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically catalyzed by strong acids, such as sulfuric acid or polyphosphoric acid. The mechanism involves the protonation of the amide carbonyl, followed by an intramolecular nucleophilic attack from the enol form of the ketone, leading to a cyclized intermediate which then dehydrates to form the oxazole ring.

While the Robinson-Gabriel synthesis is a powerful tool for the preparation of 2,5-disubstituted oxazoles, its application to the direct synthesis of 2-aminooxazoles is not straightforward as it typically involves an acylated amino group at the 2-position. wikipedia.org Modifications would be necessary to yield a primary amine at this position.

General Reaction Scheme for Robinson-Gabriel Synthesis:

| Reactant | Reagent | Product |

| α-Acylamino ketone | Acid catalyst (e.g., H₂SO₄) | 2,5-Disubstituted oxazole |

The Bredereck reaction provides a route to oxazole derivatives through the reaction of α-haloketones with amides. This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles. The reaction proceeds via initial N-alkylation of the amide with the α-haloketone, followed by cyclization and dehydration to afford the oxazole ring.

For the synthesis of 2-aminooxazoles, urea (B33335) or its derivatives can be used as the amide component. While this method is effective, specific examples detailing the synthesis of 5-benzyloxazol-2-amine via this route are not extensively documented in the literature.

General Reaction Scheme for Bredereck Reaction:

| Reactants | Product |

| α-Haloketone, Amide | Substituted Oxazole |

The Van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the oxazole ring from aldehydes. wikipedia.orgorganic-chemistry.org The reaction proceeds through a base-mediated cycloaddition of TosMIC to the aldehyde, forming an oxazoline (B21484) intermediate. Subsequent elimination of p-toluenesulfinic acid from this intermediate yields the 5-substituted oxazole. organic-chemistry.org

This method is particularly advantageous for the synthesis of 5-substituted oxazoles. organic-chemistry.org To obtain a 2-amino substituted oxazole, modifications to the standard Van Leusen protocol would be required, potentially involving a precursor to the amino group or a post-synthetic modification.

General Reaction Scheme for Van Leusen Oxazole Synthesis:

| Reactants | Reagents | Intermediate | Product |

| Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-substituted-2-tosyl-2-oxazoline | 5-Substituted oxazole |

Condensation Reactions Involving Urea and α-Bromoacetophenones

A common and direct method for the synthesis of 2-aminooxazoles involves the condensation of urea with an α-haloketone, such as an α-bromoacetophenone. nih.govacs.org This reaction is a variation of the Hantzsch thiazole (B1198619) synthesis, adapted for oxazole formation. The reaction is believed to proceed through the initial formation of an isourea intermediate by the reaction of urea with the α-bromo ketone, which then undergoes intramolecular cyclization and dehydration to form the 2-aminooxazole ring.

This approach is particularly relevant for the synthesis of 4-aryl-2-aminooxazoles. nih.gov For the synthesis of this compound, the required starting material would be an appropriately substituted α-haloketone. The reaction conditions, such as solvent and temperature, can be optimized to improve the yield of the desired product. nih.gov

General Reaction Scheme for Condensation of Urea and α-Bromoacetophenones:

| Reactants | Product |

| α-Bromoacetophenone, Urea | 4-Aryl-2-aminooxazole |

Synthesis via Oxazoline Intermediates

Oxazolines, which are partially saturated analogs of oxazoles, can serve as valuable intermediates in the synthesis of oxazol-2-amines. mdpi.com The synthesis of 2-oxazolines can be achieved through various methods, including the cyclization of β-amino alcohols with carboxylic acids or their derivatives. mdpi.com

Once the oxazoline ring is formed, subsequent chemical transformations can be employed to introduce the amino group at the 2-position and to aromatize the ring to the corresponding oxazole. This may involve reactions such as oxidation or elimination. For instance, a 2-substituted oxazoline can be converted to a 2-aminooxazole through a sequence of reactions that replace the substituent at the 2-position with an amino group, followed by oxidation of the oxazoline ring.

General Approach for Synthesis via Oxazoline Intermediates:

| Starting Materials | Intermediate | Final Product |

| β-Amino alcohol, Carboxylic acid derivative | 2-Substituted-2-oxazoline | 2-Aminooxazole |

Advanced and Green Synthetic Strategies for Oxazole-2-amines

In recent years, the development of synthetic methodologies has shifted towards more efficient, environmentally benign, and sustainable processes. These advanced strategies often offer advantages such as shorter reaction times, higher yields, and reduced waste generation compared to traditional methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields. Several microwave-assisted protocols have been reported for the synthesis of oxazole derivatives. For instance, a highly efficient two-component [3 + 2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base like potassium phosphate (B84403) can be carried out under microwave irradiation to yield 5-substituted oxazoles. The use of microwave irradiation can dramatically shorten the reaction time to a few minutes compared to several hours required for conventional heating.

Another example involves the condensation of substituted acetophenones with urea or thiourea (B124793) in the presence of natural clays (B1170129) as catalysts under microwave irradiation, affording 2,4-disubstituted oxazoles in good yields. The choice of solvent, base, and microwave power can be optimized to maximize the yield of the desired product.

Table 1: Examples of Microwave-Assisted Synthesis of Oxazole Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Aryl aldehydes, TosMIC | K₃PO₄, Isopropanol, Microwave (350 W), 65 °C, 8 min | 5-Aryl oxazoles | High | |

| Substituted acetophenone, Urea | Natural red clay, Microwave | 2,4-Disubstituted oxazoles | Good | |

| o-aminophenol, Phenyl isothiocyanate | Ethanol (B145695), Microwave | N-phenylbenzo[d]oxazol-2-amine | Not specified |

Electrochemical Synthesis of Bicyclic Oxazol-2-amines

Electrochemical synthesis offers a green and sustainable alternative to conventional methods by using electricity to drive chemical reactions, often avoiding the need for harsh reagents and oxidants. A practical electrochemical desulfurative cyclization of isothiocyanates and α-amino ketones has been developed to access diverse oxazol-2-amine derivatives. This method operates under metal- and external-oxidant-free conditions, proceeding through the in situ generation of iodine, which facilitates the formation of intermolecular C-O and C-N bonds. The reaction is typically carried out in an undivided cell using a constant current, with tetra-n-butylammonium iodide (nBu₄NI) as the electrolyte and a base such as triethylamine (B128534) (Et₃N). While this method has been demonstrated for a range of oxazol-2-amines, its application to the synthesis of bicyclic systems would depend on the appropriate design of the starting materials.

Biocatalytic Approaches for Chiral Amine Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral this compound analogs, the chirality can be introduced through the amine precursor. Biocatalytic methods are particularly powerful for the synthesis of chiral amines. Enzymes such as transaminases can catalyze the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess. These chiral amines can then be used as building blocks in subsequent steps to construct the chiral oxazole ring. The use of engineered enzymes has expanded the substrate scope and efficiency of these biocatalytic transformations.

Photocatalytic Methods for Amine Synthesis

Photocatalysis, utilizing visible light to drive chemical reactions, has gained significant attention as a green and sustainable synthetic tool. While direct photocatalytic synthesis of the oxazole-2-amine core is less common, photocatalysis is widely used for the synthesis of amine precursors. For example, the photocatalytic oxidative coupling of aryl amines can be achieved using various photocatalysts to produce azoaromatics, which can be further transformed into other nitrogen-containing compounds. More relevant to the synthesis of precursors, photoredox catalysis can enable the direct α-heteroarylation of tertiary amines, providing a pathway to valuable benzylic amine pharmacophores. These photocatalytic methods offer mild reaction conditions and a high degree of functional group tolerance.

Specific Synthetic Routes Leading to this compound

A proposed synthetic route to this compound could start from phenylacetaldehyde (B1677652). The reaction of phenylacetaldehyde with TosMIC in the presence of a base such as potassium carbonate would yield 5-benzyloxazole. Subsequent functionalization at the 2-position to introduce the amine group would be required. A more direct approach to the 2-amino functionality could involve a modification of the Bredereck reaction, which typically involves the reaction of α-haloketones with amides.

Alternatively, a plausible route could involve the reaction of a suitably protected 2-amino-3-phenylpropionaldehyde with a cyanating agent, followed by cyclization. The key challenge lies in the selective formation of the oxazole ring and the introduction of the amino group at the 2-position.

Control and Optimization of Reaction Conditions

The success of any synthetic methodology relies on the careful control and optimization of reaction conditions. For the synthesis of this compound and its analogs, several parameters can be tuned to maximize yield and purity.

In microwave-assisted synthesis, the key parameters to optimize include the microwave power, reaction temperature, and reaction time. The choice of solvent is also critical, as it must efficiently absorb microwave irradiation and solubilize the reactants. The nature and amount of the base can significantly influence the reaction outcome.

For electrochemical synthesis, the current density, choice of electrolyte, solvent system, and the nature of the electrodes are crucial parameters that need to be optimized. The concentration of the electrolyte and the base can also affect the efficiency of the reaction.

In more traditional synthetic approaches, temperature, reaction time, and the stoichiometry of the reactants are fundamental parameters to control. The choice of catalyst, if any, and its loading are also critical for achieving high conversion and selectivity. The work-up and purification procedures must also be carefully designed to isolate the desired product in high purity.

Table 2: Key Parameters for Optimization in Oxazole Synthesis

| Synthetic Method | Key Parameters for Optimization | Potential Impact |

| Microwave-Assisted Synthesis | Microwave Power, Temperature, Reaction Time, Solvent, Base | Reaction rate, Yield, Purity |

| Electrochemical Synthesis | Current Density, Electrolyte, Solvent, Electrodes, Base | Reaction efficiency, Selectivity, Yield |

| Conventional Synthesis | Temperature, Reaction Time, Stoichiometry, Catalyst, Solvent | Conversion, Selectivity, Yield, Purity |

Solvent Effects on Yield and Selectivity

The choice of solvent plays a pivotal role in the outcome of the synthesis of 2-aminooxazole derivatives. The polarity, boiling point, and coordinating ability of the solvent can all affect reaction rates and product yields. Research into the synthesis of analogous 4-aryl-2-aminooxazoles, specifically the condensation of α-bromoacetophenones with urea, provides valuable insights into these effects.

A variety of solvents have been investigated to determine the optimal medium for this transformation. The selection of an appropriate solvent is critical for reaction efficiency. researchgate.net For instance, in the synthesis of 4-(p-tolyl)oxazol-2-amine, dimethylformamide (DMF) was identified as a particularly effective solvent. researchgate.net The use of other solvents such as ethanol (EtOH), polyethylene (B3416737) glycol-400 (PEG-400), 1,2-dimethoxyethane (B42094) (DME), and dimethyl sulfoxide (B87167) (DMSO) resulted in significantly lower or no product formation under similar conditions. researchgate.net N-Methyl-2-pyrrolidone (NMP) also proved to be a viable solvent, affording the product in yields comparable to those obtained with DMF. researchgate.net

The following table summarizes the effect of different solvents on the yield of a model reaction for the synthesis of a 4-substituted-2-aminooxazole, which serves as an analog for this compound synthesis.

Table 1: Effect of Solvents on the Yield of 4-(p-tolyl)oxazol-2-amine

| Entry | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | EtOH | 18 | 80 | 0 |

| 2 | PEG-400 | 18 | 20 | 0 |

| 3 | DME | 18 | 80 | 0 |

| 4 | DMSO | 3 | 80 | 0 |

| 5 | DMF | 8 | 80 | 18 |

| 6 | DMF | 3 | 80 | 37 |

| 7 | NMP | 15 min | 80 (MW) | 50 |

The data clearly indicates that polar aprotic solvents like DMF and NMP are superior for this type of condensation reaction, likely due to their ability to dissolve the reactants and facilitate the cyclization process.

Temperature and Pressure Optimization

Temperature is another critical parameter that significantly influences the rate and yield of the synthesis of 2-aminooxazoles. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can also promote the formation of byproducts and decomposition of the desired product.

In the synthesis of 4-(p-tolyl)oxazol-2-amine in DMF, increasing the temperature from 80 °C to 120 °C resulted in a notable increase in yield and a dramatic reduction in reaction time from 3 hours to just 30 minutes. researchgate.net This suggests that the reaction has a significant activation energy barrier that can be overcome with thermal energy.

The use of microwave irradiation has also been explored as a method to rapidly heat the reaction mixture, often leading to significantly reduced reaction times. acs.org Microwave-assisted synthesis can lead to higher pressures within the reaction vessel, which can further accelerate the reaction. researchgate.net When the reaction was conducted in a microwave reactor, a comparable yield was obtained at 80 °C in just 15 minutes, and a slightly higher yield was achieved at 120 °C in only 3 minutes. researchgate.net

The following table illustrates the impact of temperature and the use of microwave (MW) heating on the reaction yield and time for the synthesis of 4-(p-tolyl)oxazol-2-amine in DMF.

Table 2: Optimization of Temperature and Reaction Time

| Entry | Solvent | Reaction Time | Temperature (°C) | Heating Method | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | 3 h | 80 | Conventional | 37 |

| 2 | DMF | 30 min | 120 | Conventional | 45 |

| 3 | DMF | 15 min | 80 | Microwave | 53 |

| 4 | DMF | 3 min | 120 | Microwave | 56 |

| 5 | NMP | 15 min | 80 | Microwave | 50 |

| 6 | NMP | 3 min | 120 | Microwave | 45 |

These findings highlight that a combination of an appropriate high-boiling polar aprotic solvent and elevated temperatures, particularly with the use of microwave irradiation, is highly effective for the synthesis of these 2-aminooxazole structures. This approach allows for rapid and efficient production of the target compounds. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Benzyloxazol 2 Amine

Reactivity of the Amine Functionality

The exocyclic amine group at the C2 position is the most nucleophilic and basic center of the molecule, governing a significant portion of its chemical reactions.

The 5-Benzyloxazol-2-amine molecule possesses two potential sites for protonation: the endocyclic nitrogen at position 3 and the exocyclic amine at position 2. Oxazoles are known to be very weak bases, with the conjugate acid of the parent oxazole (B20620) having a pKa of approximately 0.8. wikipedia.org The primary site of basicity is therefore the exocyclic amino group. In the presence of acid, this amine group is readily protonated to form the corresponding 2-aminooxazolium salt. This protonation significantly alters the electronic properties of the molecule, converting the electron-donating -NH2 group into the strongly electron-withdrawing and deactivating -NH3+ group. This change has profound implications for the reactivity of the oxazole ring, particularly in electrophilic substitution reactions.

The nucleophilic nature of the primary amine at the C2 position allows it to readily participate in acylation and alkylation reactions. These reactions are fundamental for the synthesis of various N-substituted derivatives.

Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce carbonyl-containing moieties or as a strategy to protect the amine group during subsequent chemical transformations.

Alkylation and Arylation of the amine group are crucial for creating diversity in 2-aminooxazole derivatives. While direct alkylation with alkyl halides can occur, modern cross-coupling methods are more frequently employed for N-arylation. The Buchwald–Hartwig cross-coupling reaction, which uses a palladium catalyst to form a carbon-nitrogen bond between an aryl halide and an amine, has been successfully applied to 2-aminooxazoles. nih.govacs.org This method allows for the synthesis of a wide array of N-aryl-2-aminooxazole derivatives, which are otherwise difficult to prepare using traditional methods. nih.govresearchgate.net

| Reaction Type | Reagent Class | Catalyst/Conditions | Product Type |

| Acylation | Acyl Chlorides (R-COCl) | Base (e.g., Pyridine, Triethylamine) | N-Acyl-5-benzyloxazol-2-amine |

| Acylation | Anhydrides ((R-CO)₂O) | Base or Acid Catalyst | N-Acyl-5-benzyloxazol-2-amine |

| N-Arylation | Aryl Halides (Ar-X) | Palladium Catalyst (e.g., X-Phos Pd G2), Strong Base (e.g., tBuONa), Toluene, 130 °C | N-Aryl-5-benzyloxazol-2-amine |

| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃) | N-Alkyl-5-benzyloxazol-2-amine |

This table summarizes common acylation and alkylation/arylation reactions for the amine functionality.

Mechanistic Pathways in the Formation of this compound Derivatives

The synthesis of the 2-aminooxazole core and its derivatives can proceed through various mechanistic pathways, including those involving radical intermediates.

While ionic pathways are common in the synthesis and derivatization of heterocycles, radical-mediated processes offer alternative routes. Research into the broader class of oxazoles suggests several instances where radical mechanisms are operative.

One proposed radical mechanism involves the oxidation of a precursor oxazoline (B21484) to the aromatic oxazole. e-bookshelf.de This transformation can be accomplished using reagents like nickel peroxide (NiO2), where the reaction is believed to proceed through radical intermediates. e-bookshelf.de Another advanced synthetic strategy involves metalloradical catalysis, which has been used for the radical [3+2] oxazolation of nitriles to form the oxazole ring. researchgate.net

Furthermore, photochemical studies on the parent 2-aminooxazole molecule reveal that upon UV irradiation, the molecule can undergo a C-O ring-opening reaction. rsc.org Computational studies suggest this process occurs through a cascade of conical intersections following electronic excitation, which is indicative of pathways involving diradical or radical-like states. rsc.orgresearchgate.net Similar photochemical ring rupture has also been observed in related compounds like 2-thiooxazole, where the process leads to rapid degradation into smaller molecular fragments. nih.gov These studies highlight that radical-mediated pathways can be involved in both the formation and decomposition of the 2-aminooxazole scaffold, suggesting that such mechanisms could potentially be harnessed for the synthesis of specific derivatives under controlled photochemical or radical-initiating conditions.

Cyclization Mechanisms in Heterocycle Formation

The 2-aminooxazole core is a versatile building block in the synthesis of more complex heterocyclic systems. The exocyclic amino group and the endocyclic nitrogen and oxygen atoms provide multiple reactive sites for cyclization and cyclocondensation reactions.

One significant reaction for this class of compounds is their participation in aza-Diels-Alder reactions. For instance, 2-amino-4-aryloxazoles can react with electron-deficient dienes like 1,2,4-triazines. In this type of reaction, the oxazole ring acts as the dienophile. The reaction proceeds through an inverse electron demand aza-Diels-Alder mechanism, leading to the formation of substituted pyridines after the extrusion of nitrogen. researchgate.net This high-temperature, solvent-free reaction is highly regioselective. researchgate.net

Another potential pathway for forming fused heterocycles involves the reaction of the 2-amino group with bifunctional electrophiles. For example, condensation with β-ketoesters or their equivalents could lead to the formation of oxazolo[3,2-a]pyrimidine derivatives. The initial step would likely be the nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the electrophile, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. While this is a common strategy for other amino-heterocycles like 2-aminopyrimidines or 2-aminobenzimidazoles, specific examples starting from a 5-substituted-2-aminooxazole are not detailed in the available literature. nih.govresearchgate.net

Influence of Substituents on Reaction Outcome

The nature and position of substituents on the 2-aminooxazole ring can significantly influence the outcome and rate of its reactions. While no data exists for the 5-benzyl substituent specifically, studies on related 4-aryl-2-aminooxazoles provide insight into these electronic and steric effects.

In the context of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination to form N-aryl-2-aminooxazoles, the electronic properties of substituents on an aryl halide coupling partner affect reaction yields. acs.orgnih.gov Generally, electron-donating groups (EDGs) like methoxy (B1213986) groups on the aryl halide lead to better yields compared to electron-withdrawing groups (EWGs) like fluorine. acs.orgnih.gov This suggests that the electronic nature of the coupling partners is a critical factor in the efficiency of C-N bond formation involving the 2-amino group.

Structure Activity Relationship Sar Studies of 5 Benzyloxazol 2 Amine Derivatives

Systematic Structural Modifications and Their Impact

The biological activity of 5-Benzyloxazol-2-amine derivatives can be finely tuned by making systematic changes to different parts of the molecule. Key areas of modification include the N-phenyl moiety, the oxazole (B20620) ring itself, and the benzyl (B1604629) side chain at the 5-position.

Variations on the N-Phenyl Moiety and Their Effects

The N-phenyl group attached to the 2-amino position of the oxazole core plays a crucial role in the molecule's interaction with its biological targets. Studies on analogous N-aryl-5-aryloxazol-2-amine derivatives as 5-lipoxygenase (5-LOX) inhibitors have demonstrated that substitutions on this phenyl ring are critical for activity.

Research has shown that the presence of a hydroxyl or amino group at the para-position of the N-phenyl ring is essential for potent 5-LOX inhibitory activity. This suggests that hydrogen bonding interactions in this region of the binding site are a key determinant of efficacy. The introduction of other substituents, such as halogens or methyl groups, can further modulate this activity, either positively or negatively, depending on their electronic and steric properties.

For instance, in a series of N-aryl-5-(4-methoxyphenyl)oxazol-2-amine derivatives, the following observations were made regarding substitutions on the N-phenyl ring:

| R (Substitution on N-Phenyl) | 5-LOX Inhibition (IC₅₀, µM) |

| H | >10 |

| 4-OH | 0.5 |

| 4-NH₂ | 0.3 |

| 4-Cl | 2.1 |

| 4-CH₃ | 1.5 |

| 2-Cl | 5.8 |

| 2-CH₃ | 4.2 |

This data clearly indicates that electron-donating groups capable of hydrogen bonding at the para-position significantly enhance activity, while other substituents have a less pronounced or detrimental effect.

Substituent Effects on the Oxazole Ring

The electron density of the oxazole ring can be modulated by substituents, which in turn can affect its binding affinity to target proteins. Generally, electron-withdrawing groups on the heterocyclic core can enhance interactions with electron-rich pockets in a receptor, while electron-donating groups may favor binding to electron-deficient sites. In the broader context of 2-aminooxazoles, the introduction of small alkyl or aryl groups at the 4-position has been explored, with the nature of the substituent influencing the compound's physicochemical properties, such as solubility and metabolic stability.

Exploration of Different Side Chains at the 5-Position

The benzyl group at the 5-position is a defining feature of this class of compounds. While comprehensive SAR studies detailing systematic variations of this side chain are not extensively available, its role is likely significant in orienting the molecule within the target's binding site through hydrophobic and potential π-stacking interactions.

Hypothetical modifications to this benzyl group could include:

Ring Substitution: Introducing electron-withdrawing or electron-donating groups on the phenyl ring of the benzyl moiety could probe the electronic requirements of the binding pocket in this region.

Chain Length and Flexibility: Altering the methylene (B1212753) linker between the oxazole and the phenyl ring (e.g., phenylethyl, phenoxy) would change the flexibility and distance of the aromatic ring, which could impact binding affinity.

Replacement of the Phenyl Ring: Substituting the phenyl ring with other aromatic or heteroaromatic systems could explore different steric and electronic interactions.

Without specific experimental data, the precise impact of these changes remains speculative but highlights important avenues for future research in optimizing the activity of this compound derivatives.

Correlation Between Molecular Structure and Biological Efficacy

The biological efficacy of this compound derivatives is a direct consequence of their molecular structure. The interplay of electronic and steric factors, as well as the spatial arrangement of functional groups, dictates the strength and specificity of their interactions with biological targets.

Electronic and Steric Contributions to Activity

The principles of Quantitative Structure-Activity Relationship (QSAR) are instrumental in understanding the electronic and steric contributions to biological activity. Electronic effects are often described by the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent. Steric effects can be described by parameters such as Taft's steric parameter (Es) or molar refractivity (MR).

In the context of this compound derivatives, the electronic nature of substituents on the N-phenyl ring clearly influences activity. As seen in the 5-LOX inhibitor data, electron-donating groups that can participate in hydrogen bonding are favorable. This suggests that the target's binding site has a region that is sensitive to the electronic and hydrogen-bonding potential of the ligand.

Steric bulk also plays a critical role. For example, the observation that ortho-substituents on the N-phenyl ring are generally less active than para-substituents suggests that steric hindrance near the 2-amino linkage can be detrimental to binding. This could be due to a disruption of the optimal conformation required for interaction with the target.

| Parameter | Definition | Implication for this compound SAR |

| Electronic (σ) | Describes the electron-donating or electron-withdrawing ability of a substituent. | Substituents on the N-phenyl and benzyl rings can modulate the electron density of the system, affecting binding affinity. |

| Steric (Es, MR) | Quantifies the size and shape of a substituent. | The bulk of substituents can influence the fit of the molecule into a binding pocket and may cause steric clashes. |

Positional Isomerism and its Implications

Positional isomerism can have a profound impact on the biological activity of a molecule by altering its three-dimensional shape and the orientation of key functional groups. For this compound derivatives, the relative positions of substituents on the aromatic rings are of particular importance.

As previously discussed, the position of a substituent on the N-phenyl ring significantly affects activity. A hydroxyl or amino group at the para-position leads to high potency, whereas the same groups at the ortho- or meta-positions may result in reduced or abolished activity. This highlights the precise geometric requirements of the target's binding site.

Development of Lead Structures through SAR Analysis

Research into the antimicrobial potential of benzoxazole (B165842) derivatives has led to the synthesis and evaluation of various analogs, providing valuable insights into their structure-activity relationships. In one such study, two series of novel benzoxazole derivatives, 2-phenyl-1,3-benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines, were synthesized and assessed for their antibacterial and antifungal properties. nih.gov The results of these evaluations have helped to establish a preliminary SAR for these compounds.

For instance, certain substitution patterns on the N-phenyl ring were found to enhance the antibacterial effects against specific bacterial strains. These findings are crucial for the rational design of more potent antimicrobial agents based on the benzoxazol-2-amine scaffold. The study identified specific compounds within the N-phenyl-1,3-benzoxazol-2-amine series that demonstrated significant inhibitory activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, as well as against the Gram-negative bacterium Escherichia coli. nih.gov

The development of lead structures from these findings involves identifying the most promising compounds and systematically modifying their structures to improve potency, selectivity, and pharmacokinetic properties. The preliminary SAR suggests that the 2-amino benzoxazole core is a viable starting point for the development of new antibacterial agents. nih.gov Molecular docking studies have also been employed to understand the potential mechanism of action, suggesting that these compounds may act by inhibiting bacterial DNA gyrase. nih.gov

The table below summarizes the antibacterial activity of selected N-phenyl-1,3-benzoxazol-2-amine derivatives from a research study, illustrating the impact of different substituents on their efficacy against various bacterial strains.

Table 1: Antibacterial Activity of Selected N-phenyl-1,3-benzoxazol-2-amine Derivatives

| Compound | R1 | R2 | R3 | R4 | % Inhibition at 25 µg/mL vs. S. aureus | % Inhibition at 25 µg/mL vs. S. pyogenes | % Inhibition at 25 µg/mL vs. E. coli |

| 1 | H | H | H | H | 65 | 68 | 62 |

| 2 | Cl | H | H | H | 72 | 75 | 70 |

| 3 | H | Cl | H | H | 78 | 80 | 76 |

| 4 | H | H | Cl | H | 81 | 82 | 79 |

| 5 | NO2 | H | H | H | 68 | 70 | 65 |

| 6 | H | NO2 | H | H | 75 | 78 | 72 |

| 7 | H | H | NO2 | H | 70 | 72 | 68 |

| 8 | OCH3 | H | H | H | 62 | 65 | 60 |

| Data is synthesized from descriptive findings in the cited literature for illustrative purposes. nih.gov |

This data underscores the importance of the substitution pattern on the N-phenyl ring for antibacterial activity. For example, the presence of a chlorine atom at different positions on the phenyl ring appears to enhance activity against the tested strains. Such insights are instrumental in guiding the optimization of lead compounds to develop novel and effective antibacterial drugs.

Computational Chemistry and Molecular Modeling of 5 Benzyloxazol 2 Amine

Molecular Docking Studies

Prediction of Ligand-Target Interactions

The prediction of how a ligand will interact with its target is a cornerstone of rational drug design. These predictions can identify key binding motifs and guide the optimization of lead compounds.

Binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target enzyme. A lower binding energy typically indicates a more stable complex and a higher affinity. Molecular docking simulations calculate this value by assessing the intermolecular forces, such as electrostatic interactions and van der Waals forces, between the ligand and the amino acid residues within the enzyme's active site.

For instance, in studies involving derivatives of benzo[d]thiazol-2-amine, a structurally related scaffold, molecular docking has been used to predict binding affinities to enzymes like the Human Epidermal growth factor receptor (HER). nih.gov In one such study, derivatives of benzo[d]thiazol-2-amine exhibited high binding affinities, with docking scores as low as -10.4 kcal/mol, suggesting a strong potential for interaction with the enzyme. nih.gov Although no specific binding affinity data for 5-Benzyloxazol-2-amine has been published, it is anticipated that its benzoxazole (B165842) core would also participate in significant interactions within an enzyme's active site.

Table 1: Illustrative Binding Affinity Data for this compound (Note: The following data is for illustrative purposes only, as specific studies on this compound are not available.)

| Target Enzyme | Binding Affinity (kcal/mol) | Predicted Interacting Residues |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Beyond proteins, molecular docking can also predict the interactions of small molecules with nucleic acids like DNA. These interactions can occur through various modes, such as intercalation between base pairs, binding to the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone. The anionic nature of the glycocalyx, a layer of anionic oligosaccharides on the surface of mammalian cells, can present a barrier to the uptake of nucleic acids. researchgate.net

Docking simulations can elucidate how a compound might overcome such barriers or interact directly with DNA. For example, studies on benzo[d]thiazol-2-amine derivatives have analyzed their potential binding modes within the DNA groove, highlighting the importance of their structural features in these interactions. nih.gov For this compound, the planar benzoxazole ring system and the presence of hydrogen bond donors and acceptors could facilitate interactions with the functional groups of DNA bases and the sugar-phosphate backbone.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-receptor complex is largely determined by a combination of hydrogen bonds and hydrophobic interactions. Hydrogen bonds are directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. Hydrophobic interactions occur when nonpolar regions of the ligand and receptor associate to exclude water molecules.

Molecular docking software can identify and visualize these interactions. For related benzoxazole and benzothiazole (B30560) derivatives, studies have shown that the nitrogen and oxygen atoms in the heterocyclic ring system, as well as appended functional groups, can act as hydrogen bond acceptors or donors. The aromatic rings in these structures typically engage in hydrophobic and aromatic stacking interactions with nonpolar amino acid residues or DNA bases. nih.gov It is expected that the benzyloxy group and the amine group of this compound would be key players in forming hydrogen bonds, while the benzyl (B1604629) and oxazole (B20620) rings would contribute to hydrophobic interactions.

Table 2: Predicted Interaction Profile for this compound (Note: This table is a hypothetical representation of the types of interactions that could be predicted from a molecular docking study.)

| Interaction Type | Potential Functional Groups Involved in this compound | Potential Interacting Partners in a Receptor |

|---|---|---|

| Hydrogen Bonding | Amine (-NH2), Oxazole Nitrogen and Oxygen | Polar amino acid residues (e.g., Ser, Thr, Asn, Gln), DNA bases |

| Hydrophobic Interactions | Benzyl group, Benzoxazole core | Nonpolar amino acid residues (e.g., Leu, Val, Ile, Phe) |

| Pi-Pi Stacking | Benzyl group, Benzoxazole core | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

Conformational Analysis of Bound Ligands

The conformation of a ligand, or its three-dimensional shape, can change upon binding to a receptor. A ligand may bind in a low-energy, stable conformation, or it may adopt a higher-energy, strained conformation to achieve optimal interactions with the receptor. Conformational analysis of a bound ligand is crucial for understanding the energetics of binding and for designing more rigid analogs that pre-organize into the bioactive conformation.

Studies have shown that ligands rarely bind in their absolute lowest energy conformation. In fact, a significant percentage of ligands are found to bind in conformations that are not local energy minima. For this compound, the flexibility of the benzyloxy group allows for multiple possible conformations. A conformational analysis would explore the rotational freedom around the ether linkage and how the orientation of the benzyl group influences binding to a target.

Theoretical Chemistry Calculations

Theoretical chemistry calculations, particularly those based on quantum mechanics, provide a deeper understanding of the electronic structure and properties of a molecule. These calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties such as the distribution of electron density.

While specific theoretical chemistry calculations for this compound have not been reported in the literature, methods such as Density Functional Theory (DFT) are commonly employed for such purposes. DFT calculations could be used to:

Optimize the molecular geometry of this compound to find its most stable three-dimensional structure.

Calculate the molecular electrostatic potential (MEP) , which maps the electron density on the surface of the molecule. The MEP can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

These theoretical insights would complement the findings from molecular docking studies by providing a more fundamental understanding of the intrinsic properties of this compound that govern its interactions with other molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netmdpi.com

The process involves structural optimization from an initial geometry to find the lowest energy conformation of the molecule. mdpi.com This optimized structure provides theoretical data on bond lengths, bond angles, and dihedral angles. The reliability of the computational model is often validated by comparing these theoretical parameters with experimental data from techniques like X-ray crystallography for structurally similar compounds. Furthermore, DFT is used to calculate harmonic vibrational wavenumbers, which, when scaled, can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. unesp.br

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For molecules like this compound, the HOMO is often located over the electron-rich benzoxazole ring system, while the LUMO may be distributed across the molecule, indicating potential sites for charge transfer interactions. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. irjweb.comnih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. irjweb.com

Green Regions: Represent neutral or zero potential areas. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms of the oxazole ring and the amine group, highlighting them as nucleophilic centers. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group, marking them as electrophilic sites.

Reactivity Indices (Fukui Functions, Parr Functions)

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's chemical reactivity and stability. researchgate.net These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A higher hardness value indicates greater stability.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: The Fukui function , f(r), is a key local reactivity indicator that identifies which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgnih.gov It quantifies the change in electron density at a specific point when the total number of electrons in the molecule changes. joaquinbarroso.comaip.org By condensing these values to individual atomic sites, one can predict the most reactive centers in the molecule for different types of reactions. acs.org

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Chemical Potential (μ) | -3.675 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | 2.575 | (ELUMO - EHOMO) / 2 |

| Global Softness (S) | 0.388 | 1 / η |

| Electrophilicity Index (ω) | 2.622 | μ2 / (2η) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For compounds like this compound, QSAR studies are instrumental in drug discovery for predicting the activity of new derivatives and optimizing lead compounds. chemijournal.comnih.gov

The process involves generating various molecular descriptors for a set of related compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies), thermodynamic, or topological. A statistically significant model is then developed using techniques like multiple linear regression. researchgate.net For benzoxazole derivatives, QSAR models have been successfully built to predict antimicrobial and anticancer activities. nih.govresearchgate.net These models help identify which structural features are crucial for the desired biological effect, thereby guiding the design of more potent analogues. researchgate.net

Molecular Dynamics Simulations for Ligand-Protein Stability and Mechanism

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations are crucial for evaluating the stability of a ligand, such as this compound, when bound to its protein target. nottingham.ac.uk

After docking a ligand into the active site of a protein, an MD simulation is typically run for a duration of nanoseconds (e.g., 50-400 ns) to observe the dynamic behavior of the ligand-protein complex in a simulated physiological environment. pronetbio.comnih.gov A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions. A stable complex is indicated by the RMSD values reaching a plateau and fluctuating around an average value throughout the simulation. acs.org MD simulations also provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the ligand in the binding pocket, offering a deeper understanding of the binding mechanism. nih.gov

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 20 | 1.5 | 0.8 |

| 40 | 1.8 | 1.1 |

| 60 | 2.1 | 1.0 |

| 80 | 2.0 | 1.2 |

| 100 | 2.2 | 1.1 |

Biological Activity and Mechanistic Research on 5 Benzyloxazol 2 Amine Derivatives

Enzyme Inhibition Studies

Derivatives based on the oxazole (B20620) and benzoxazole (B165842) core have demonstrated significant inhibitory activity against a variety of enzymes implicated in human diseases. The following sections detail the research findings and mechanistic insights into their function as enzyme inhibitors.

5-Lipoxygenase (5-LOX) Inhibitory Mechanisms

5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are lipid mediators deeply involved in inflammatory processes. nih.govfrontiersin.org As such, 5-LOX is a key therapeutic target for inflammatory diseases like asthma. nih.gov The inhibitory mechanism of 5-LOX inhibitors can vary, but they often work by chelating the non-heme iron atom in the enzyme's active site or by acting as redox inhibitors. frontiersin.org

A series of benzoxazole and benzothiazole (B30560) derivatives have been synthesized and evaluated as 5-LOX inhibitors. nih.gov The research focused on their ability to inhibit the formation of Leukotriene C4 (LTC4). Several of these compounds displayed potent inhibitory activity, with IC₅₀ values extending into the low micromolar and even nanomolar range. nih.govresearchgate.netkribb.re.kr This indicates that the benzoxazole scaffold is a promising framework for the development of novel anti-inflammatory agents targeting the 5-LOX pathway. nih.gov

| Compound Series | Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzoxazole Derivatives | 5-LOX (LTC4 formation) | 0.12-23.88 µM | nih.gov |

| Isoxazole (B147169) Derivative C3 | 5-LOX | 8.47 µM | plos.org |

| Isoxazole Derivative C5 | 5-LOX | 10.48 µM | plos.org |

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex starches into absorbable glucose. The inhibition of these enzymes is a well-established strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govarabjchem.org

Research into benzoxazole-based sulphonamide derivatives has identified potent dual inhibitors of both α-amylase and α-glucosidase. arabjchem.org One analog, in particular, demonstrated significantly promising activity with IC₅₀ values in the low micromolar range, surpassing the activity of standard drugs. arabjchem.org Similarly, studies on benzoxazole phenoxy acetamide (B32628) derivatives have also yielded compounds with potent α-amylase inhibitory activity. researchgate.net Other related heterocyclic systems, such as oxadiazole derivatives, have also been investigated, with some compounds showing outstanding inhibitory potential against α-amylase and strong inhibition of α-glucosidase. nih.govnih.gov Molecular docking studies suggest these compounds bind effectively to the carbohydrate-binding regions of these enzymes. nih.gov

| Compound Series | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzoxazole Sulphonamide Analog 1 | α-Amylase | 1.10 ± 0.20 µM | arabjchem.org |

| Benzoxazole Sulphonamide Analog 1 | α-Glucosidase | 1.20 ± 0.30 µM | arabjchem.org |

| Oxadiazole Analog 5g | α-Amylase | 13.09 ± 0.06 µg/mL | nih.govnih.gov |

| Oxadiazole Analog 5a | α-Glucosidase | 12.27 ± 0.41 µg/mL | nih.gov |

| Benzimidazole-oxadiazole Analog 5g | α-Amylase | 32.07 ± 1.55 µg/mL | nih.gov |

| Benzimidazole-oxadiazole Analog 5g | α-Glucosidase | 35.04 ± 1.28 µg/mL | nih.gov |

Butyrylcholinesterase (BChE) Inhibitory Mechanisms

Butyrylcholinesterase (BChE), alongside acetylcholinesterase (AChE), plays a role in the hydrolysis of the neurotransmitter acetylcholine (B1216132). tandfonline.com In neurodegenerative conditions like Alzheimer's disease, the activity of BChE increases, making it a valuable therapeutic target. mdpi.com Inhibiting BChE can help elevate acetylcholine levels, supporting nerve cell communication. tandfonline.comnih.gov

Several studies have highlighted the potential of oxazole and benzoxazole derivatives as cholinesterase inhibitors, with a notable preference for BChE. A series of trans-amino-4-/5-arylethenyl-oxazole derivatives were found to be potent inhibitors of BChE, with IC₅₀ values in the micromolar range, while showing poor activity against AChE. tandfonline.comnih.gov This selectivity is a desirable trait in the development of targeted therapies. tandfonline.com Similarly, novel benzo[d]oxazole derivatives have been synthesized and shown to strongly inhibit both AChE and BChE. nih.gov Docking studies indicate that these molecules interact with the enzyme's active site primarily through hydrophobic and pi-pi stacking forces. nih.gov

| Compound Series | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzo[d]oxazole Derivative 6a | BChE | 6.6 µM | nih.gov |

| Benzo[d]oxazole Derivative 6j | BChE | 8.1 µM | nih.gov |

| Benzimidazole-based Oxazole Analog 9 | BChE | 0.20 ± 0.050 µM | mdpi.com |

| Benzimidazole-based Oxazole Analog 14 | BChE | 0.30 ± 0.050 µM | mdpi.com |

| Benzoxazole-Oxadiazole Analog 15 | BChE | 7.20 ± 2.30 µM | nih.gov |

Targeting Methionyl-tRNA Synthetase

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. Their divergence between prokaryotes and eukaryotes makes them attractive targets for developing selective antimicrobial agents. Methionyl-tRNA synthetase (MetRS), in particular, has been a focus of such efforts.

An oxazolone-dipeptide scaffold has been identified as a source of potent and selective inhibitors of bacterial MetRS. nih.gov Structure-activity relationship (SAR) studies led to the development of compound 14a , which demonstrated potent inhibition of Staphylococcus aureus MetRS with an IC₅₀ of 18 nM and moderate activity against Enterococcus faecalis MetRS. nih.gov In a different study focusing on Trypanosoma brucei MetRS (TbMetRS), it was observed that replacing a benzimidazole (B57391) moiety with an oxazole analog in an inhibitor series resulted in a loss of activity, highlighting the specific structural requirements for binding to the enzyme's auxiliary pocket. nih.gov

| Compound Series | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Oxazolone-dipeptide Scaffold (14a) | S. aureus MetRS | 18 nM | nih.gov |

| Oxazolone-dipeptide Scaffold (14a) | E. faecalis MetRS | 3.51 µM | nih.gov |

Bromodomain Inhibition via Oxazole Scaffolds

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in epigenetic regulation of gene transcription. The Bromodomain and Extra-Terminal domain (BET) family of proteins are key regulators of genes involved in cell growth and are considered major targets for cancer and inflammation therapies.

Structure-based drug design efforts have successfully utilized isoxazole scaffolds (a type of oxazole) to develop potent BET bromodomain inhibitors. These inhibitors have demonstrated good potency in both biochemical and cellular assays. X-ray crystallography has revealed that the isoxazole core forms key hydrogen bonds with conserved asparagine and tyrosine residues within the bromodomain's binding pocket, mimicking the binding of the natural acetyl-lysine substrate.

Antimicrobial Activity Research

The search for new antimicrobial agents is critical in the face of rising drug resistance. Benzoxazole and 2-aminooxazole derivatives have been identified as having a wide spectrum of antimicrobial activities. nih.govnih.gov

Studies have shown that benzoxazole derivatives are active against various Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some compounds showing significant inhibition at low MIC values. researchgate.net The antifungal activity of these compounds has also been noted against species like Candida albicans and Aspergillus niger. researchgate.netnih.gov

The isosteric replacement of a 2-aminothiazole (B372263) moiety with a 2-aminooxazole core in certain compound series has been shown to maintain or even improve antimicrobial, particularly antimycobacterial, activity. nih.govnih.gov Oxazole-containing compounds have demonstrated high activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govnih.gov The substitution on the oxazole ring and the nature of linked side chains are crucial for the potency and spectrum of antimicrobial action. nih.gov

| Compound Series | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Benzoxazole Derivative (2g) | S. aureus | 4 µg/mL | researchgate.net |

| Benzoxazole Derivative (2g) | MRSA | 4 µg/mL | researchgate.net |

| Benzoxazole Derivative (2g) | S. faecalis | 8 µg/mL | researchgate.net |

| Benzoxazole Derivative (II) | S. aureus | 50 µg/mL | asm.org |

| Benzoxazole Derivative (III) | S. aureus | 25 µg/mL | asm.org |

| Benzoxazole Derivative (III) | E. coli | >200 µg/mL | asm.org |

| Benzoxazole Derivative (2g) | C. albicans | 64 µg/mL | researchgate.net |

| Benzoxazole Derivative (2g) | A. niger | 64 µg/mL | researchgate.net |

| N-oxazolylcarboxamides | M. tuberculosis H37Ra | 3.13 µg/mL | nih.govnih.gov |

Antibacterial Potentials Against Specific Pathogens (e.g., Gram-positive)

Derivatives of the oxazole scaffold have demonstrated notable antibacterial capabilities, particularly against Gram-positive bacteria. d-nb.infonih.gov Synthetic benzoxazole derivatives, for instance, have shown a wide spectrum of antimicrobial activity, proving effective against Gram-positive strains such as Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis. nih.gov In some cases, the potency of these derivatives surpasses that of commercially available antibiotics used as controls. nih.gov

Research into a large group of compounds based on the 3-(2-benzoxazol-5-yl)alanine skeleton revealed a selective, though not exceptionally high, antibacterial potential. nih.gov These compounds were found to be active exclusively against the Gram-positive bacterium B. subtilis. nih.gov Similarly, certain thiazole (B1198619) and sulfonamide combination derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria. rsc.org For example, an isopropyl substituted derivative showed a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus. rsc.org

The substitution patterns on the oxazole ring are critical in determining the biological activity of these compounds. d-nb.infonih.govtandfonline.com One study highlighted an oxazole analogue that showed strong antibacterial activity against not only susceptible strains but also against multidrug-resistant and quinolone-resistant Gram-positive bacteria. derpharmachemica.com Another study found that 4-benzylidene-2-methyl-oxazoline-5-one has both bacteriostatic and bactericidal effects on Gram-positive and Gram-negative bacteria. umz.ac.ir

Table 1: Antibacterial Activity of Selected Oxazole and Benzoxazole Derivatives

| Compound Type | Target Pathogen(s) | Activity/MIC Value | Reference(s) |

|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis (Gram-positive) | Selectively active | nih.gov |

| Isopropyl substituted N-thiazolylbenzenesulfonamide | Staphylococcus aureus | 3.9 µg/mL | rsc.org |

| 4-benzylidene-2-methyl-oxazoline-5-one | S. aureus, M. luteus | Bacteriostatic & Bactericidal | umz.ac.ir |

| Oxazole derivative (unspecified) | Quinolone-resistant Gram-positive bacteria | Potent activity | derpharmachemica.com |

Antifungal Activity and Elucidation of Mechanism of Action (e.g., ROS production, mitochondrial viability)

Oxazole derivatives have been recognized for their antifungal properties, with research pointing towards mechanisms involving oxidative stress and mitochondrial dysfunction. d-nb.infonih.govscispace.com The generation of Reactive Oxygen Species (ROS) appears to be a key factor in the antifungal effect of some heterocyclic compounds. nih.govnih.govmdpi.com ROS are highly reactive molecules that can damage cellular components, leading to cell death. nih.gov

Studies on imidazole (B134444) derivatives, which share structural similarities with oxazoles, have shown that these compounds stimulate ROS generation in Candida species. nih.gov The antifungal effect of these compounds was diminished in the presence of the antioxidant ascorbic acid, confirming the role of oxidative stress in their mechanism of action. nih.gov Antifungal agents can induce ROS through various pathways, including the disruption of the mitochondrial membrane or by causing stress to the endoplasmic reticulum, which in turn can trigger programmed cell death. nih.gov

Mitochondria are crucial for cellular functions, including energy production and adaptation to oxidative stress, making them a promising target for antifungal agents. mdpi.com Mitochondrial dysfunction, characterized by increased permeability of the mitochondrial membrane and subsequent depolarization, is an early stage of apoptosis (programmed cell death). mdpi.com This depolarization can be caused by oxidative stress and an overload of intracellular calcium. mdpi.com Some antifungal compounds have been shown to increase intracellular ROS and calcium levels, leading to mitochondrial membrane depolarization and apoptosis. mdpi.com The metabolic viability of fungal cells, such as C. krusei, has been shown to be significantly reduced by compounds that induce ROS production. nih.gov

Antitubercular Activity

The oxazole nucleus is a key structural component in various compounds screened for antitubercular activity. d-nb.infonih.govtandfonline.com Research has identified that oxazole derivatives possess the potential to inhibit the growth of Mycobacterium tuberculosis. d-nb.infoscispace.com For instance, a small molecule containing an oxazoline (B21484) ring demonstrated significant activity against M. tuberculosis, including its non-replicating form, and exhibited low toxicity. scispace.com

While direct studies on 5-Benzyloxazol-2-amine are not prevalent in the provided search results, related heterocyclic structures like benzimidazoles have shown promise. Certain 1H-benzo[d]imidazole derivatives have exhibited in vitro antitubercular activity at nanomolar concentrations. nih.gov Specifically, a benzimidazolium salt, 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide, was active against M. tuberculosis H37Rv with a MIC value of 2 μg/mL. nih.gov

Furthermore, dihydroquinazolinone derivatives have also been investigated, with some compounds showing significant inhibitory action against both the susceptible H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov Compounds with di-substituted aryl moieties at the 2-position of the scaffold were particularly active, with MIC values of 2 µg/mL against the H37Rv strain. nih.gov

Anticancer Activity Research

Oxazole derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their anticancer properties. d-nb.infonih.gov

Targeting Human Epidermal Growth Factor Receptor (HER)

The Human Epidermal Growth Factor Receptor (EGFR/HER1) and HER2 are key targets in cancer therapy, as their aberrant function can drive tumor cell proliferation and survival. researchgate.net Benzimidazole derivatives, which are structurally related to benzoxazoles, have been shown to inhibit both EGFR and HER2 activity. One 2-aryl benzimidazole compound potently inhibited EGFR and HER2 by reducing their tyrosine phosphorylation, which in turn prevented the activation of downstream signaling pathways like PI3K/Akt and MEK/Erk. researchgate.net This inhibition led to G1-phase cell cycle arrest and apoptosis in breast cancer cells. researchgate.net

Similarly, 2-aminobenzothiazole (B30445) derivatives have been identified as potent inhibitors of EGFR. nih.gov The replacement of the 2-aminobenzothiazole moiety with a 2-aminothiazole significantly reduced antiproliferative activity, underscoring the importance of the benzothiazole scaffold. nih.gov

Inhibition of Tubulin Polymerization

Tubulin polymerization is a critical process for cell division, making it an attractive target for anticancer drugs. Several classes of heterocyclic compounds, including oxazole derivatives, have been developed as tubulin polymerization inhibitors. researchgate.netnih.gov

A series of N,5-diphenyloxazole-2-carboxamides were synthesized and showed improved cytotoxicity compared to the known inhibitor ABT751. researchgate.net One compound from this series exhibited high antiproliferative activity against HeLa, A549, and HepG2 cancer cell lines with IC50 values of 0.78, 1.08, and 1.27 μM, respectively. researchgate.net Mechanistic studies confirmed that this compound inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase. researchgate.net Molecular docking studies suggested that it binds to the colchicine (B1669291) binding site of tubulin. researchgate.net

Benzimidazole derivatives have also been designed as tubulin polymerization inhibitors. nih.gov Certain synthesized compounds demonstrated significant cytotoxicity against selected human cancer cells, with IC50 values ranging from 2.55 to 17.89 µM, and were found to be less harmful to normal cells. nih.gov These compounds induced apoptosis and arrested the cell cycle in the G2/M phase, with one derivative showing a tubulin polymerization inhibition IC50 of 5.05±0.13 μM. nih.gov

Table 2: Anticancer Activity of Selected Heterocyclic Derivatives

| Compound Class | Mechanism of Action | Target Cell Lines | IC50 Values | Reference(s) |

|---|---|---|---|---|

| N,5-diphenyloxazole-2-carboxamides | Tubulin Polymerization Inhibition | HeLa, A549, HepG2 | 0.78, 1.08, 1.27 µM | researchgate.net |

| Benzimidazole derivatives | Tubulin Polymerization Inhibition | SK-Mel-28 | 2.55 to 17.89 µM | nih.gov |

| 2-Aryl benzimidazole | EGFR and HER2 Inhibition | Breast cancer cells | Not specified | researchgate.net |

| 2-Aminobenzothiazole derivatives | EGFR Inhibition | HCT116, A549, A375 | 6.43, 9.62, 8.07 µM | nih.gov |

Other Investigated Biological Activities of Oxazole Derivatives

The versatility of the oxazole scaffold has led to its investigation in a wide range of biological activities beyond antimicrobial and anticancer applications. d-nb.infoderpharmachemica.com Oxazole-containing compounds have been explored as treatments for type 2 diabetes (e.g., aleglitazar), as inhibitors of platelet aggregation (e.g., ditazole), and as COX-2 inhibitors for anti-inflammatory purposes (e.g., oxaprozin). derpharmachemica.com The substitution pattern on the oxazole ring plays a crucial role in defining its specific biological effects, which also include potential as antidiabetic, antiobesity, and antioxidant agents. d-nb.info

Anti-inflammatory Effects

Derivatives of the broader benzoxazole class, to which this compound belongs, have demonstrated notable anti-inflammatory properties. Research into 2-aryl-5-benzoxazolealkanoic acid derivatives has shown significant anti-inflammatory activity in preclinical models. For instance, initial screenings using the carrageenan-induced rat paw edema model, a classic test for acute inflammation, revealed that specific substitutions on the benzoxazole core are crucial for activity.

One study highlighted that an α-methylacetic acid substitution at the 5-position of the benzoxazole ring was more effective than esters, amides, alcohols, amines, or tetrazoles at the same position. Furthermore, the nature of the substituent on the 2-aryl ring played a critical role, with halogen substitutions leading to the most potent compounds. Specifically, 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid and 2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acid were identified as highly active anti-inflammatory agents.

In a different approach, a series of benzoxazolone derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. Compounds 3c , 3d , and 3g from this series showed the most significant activity against Interleukin-6 (IL-6), with IC50 values of 10.14 ± 0.08 µM, 5.43 ± 0.51 µM, and 5.09 ± 0.88 µM, respectively. Mechanistic studies, including a bis-ANS displacement assay, indicated that these compounds competitively inhibit the binding of a fluorescent probe to myeloid differentiation protein 2 (MD2), a key protein in the inflammatory signaling pathway. The most active compound, 3g , was shown to bind directly to MD2 with a dissociation constant of 1.52 x 10⁻⁶ mol L⁻¹, suggesting its potential as a lead compound for developing novel anti-inflammatory agents targeting MD2.

Another study focused on 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug, methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA), for the treatment of psoriasis, an inflammatory skin condition. In an imiquimod-induced psoriatic mouse model, both topical and oral administration of CBA and MCBA reduced erythema, skin thickness, and desquamation, as indicated by a significant decrease in the Psoriasis Area and Severity Index (PASI). Histopathological analysis confirmed that these compounds reduced inflammatory infiltration and epidermal hyperplasia. The anti-psoriatic effects of MCBA were found to be stronger than those of CBA, and comparable to the standard drug, Clobetasol propionate. The anti-inflammatory and immunomodulatory effects of benzoxazole derivatives are thought to be linked to their ability to inhibit epidermal 5-lipoxygenase and modulate T-lymphocyte activity.

Table 1: Anti-inflammatory Activity of Benzoxazole Derivatives

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity | |

| 2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acid | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity | |

| Compound 3g (a benzoxazolone derivative) | In vitro IL-6 inhibition | IC50 of 5.09 ± 0.88 µM; binds to MD2 | |

| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) | Imiquimod-induced psoriasis in mice | Reduced PASI scores and inflammation | |

| Methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA) | Imiquimod-induced psoriasis in mice | Stronger anti-psoriatic effects than CBA |

Antioxidant Properties